

Mechanism of 1-Aminocyclopropane-1-carboxylic acid conversion to ethylene by ACC oxidase.

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Compound of Interest

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The Orchestrated Conversion of ACC to Ethylene: A Technical Guide to ACC Oxidase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the intricate mechanism of **1-aminocyclopropane-1-carboxylic acid** (ACC) conversion to the plant hormone ethylene, a reaction catalyzed by the enzyme ACC oxidase (ACCO). This pivotal final step in ethylene biosynthesis is a subject of intense research due to its critical role in plant development, fruit ripening, senescence, and stress responses. Understanding this mechanism at a molecular level is paramount for the development of novel agrochemicals and therapeutics targeting ethylene production.

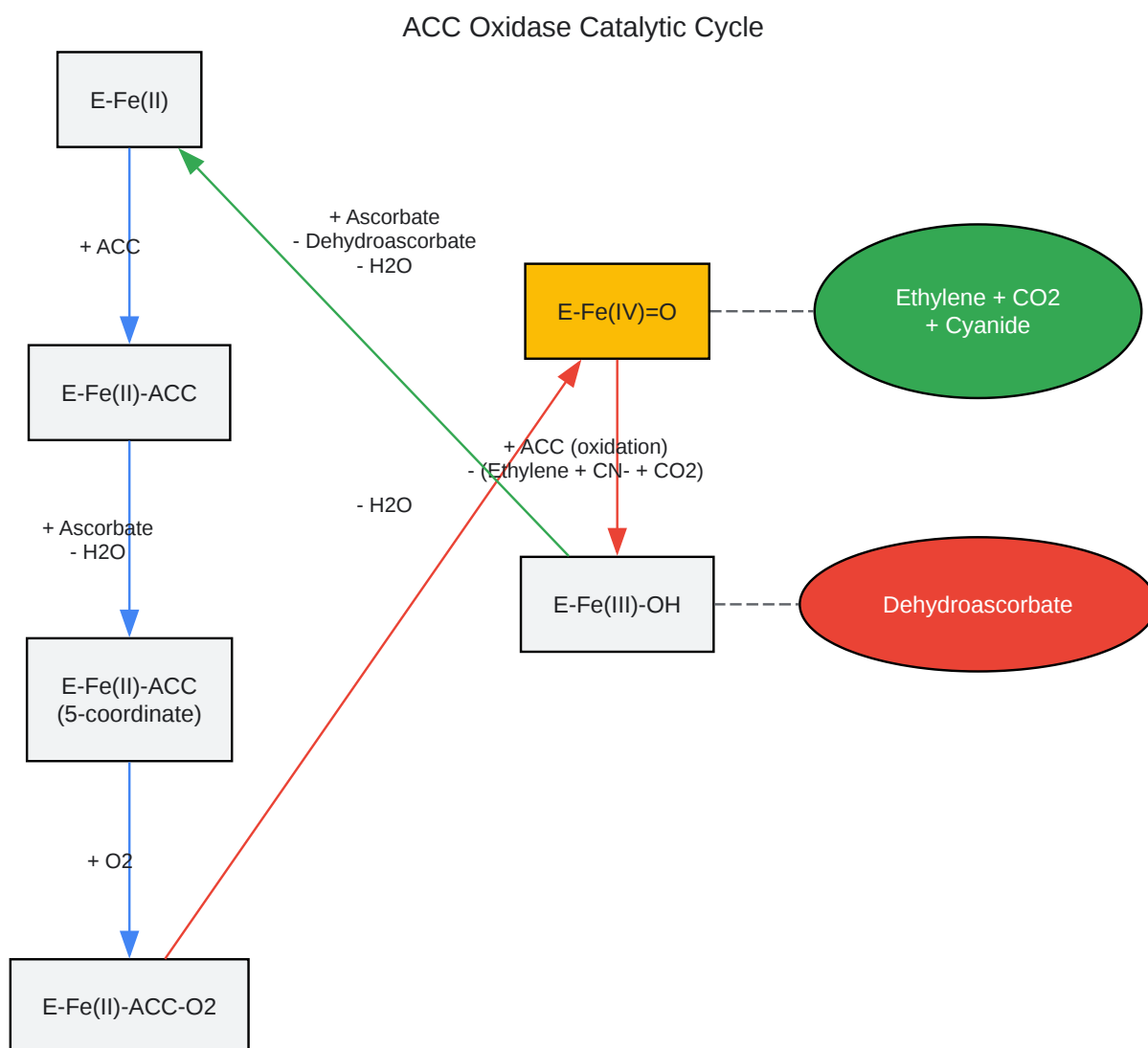
ACC Oxidase: A Non-Heme Iron Enzyme

ACC oxidase is a member of the 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily of non-heme iron-containing proteins.^{[1][2]} Unlike most members of this family, ACCO does not utilize 2-oxoglutarate but instead requires ascorbate as a reductant and bicarbonate (or CO₂) as an activator for its catalytic activity.^{[1][2][3]} The enzyme catalyzes the oxidation of ACC in the presence of molecular oxygen, yielding ethylene, cyanide, carbon dioxide, and dehydroascorbate.^{[4][5][6]}

The active site of ACCO features a single ferrous iron [Fe(II)] ion coordinated by a conserved "2-His-1-carboxylate facial triad" motif, comprising two histidine residues and one aspartate residue.[3][4][5][7][8] This iron center is the locus of the catalytic reaction.

The Catalytic Cycle: A Stepwise Oxidation

The conversion of ACC to ethylene by ACC oxidase is a complex process involving the coordinated binding of substrates and cofactors to the iron center. The proposed catalytic cycle is a multi-step process initiated by the binding of Fe(II) to the enzyme.



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Caption: A simplified diagram of the proposed ACC oxidase catalytic cycle.

Spectroscopic studies have shown that the resting state of the enzyme, ACCO/Fe(II), is six-coordinate.[9][10] The binding of the substrate, ACC, occurs in a bidentate manner, coordinating to the iron center through both its amino and carboxylate groups.[4][5][7] In the presence of CO₂, the binding of both ACC and the cosubstrate ascorbate leads to the displacement of a ligand, resulting in a five-coordinate iron center.[9][10] This open coordination site is crucial for the subsequent binding and activation of molecular oxygen.[9][10]

The binding of O₂ to the five-coordinate Fe(II) center is a critical step. Kinetic isotope effect studies strongly support the formation of a high-valent Fe(IV)=O (ferryl) intermediate as the rate-determining step in the catalytic cycle.[11] This highly reactive species is responsible for the oxidation of ACC. The reaction is proposed to proceed via a stepwise radical mechanism, involving two single-electron transfer steps.[3] The initial oxidation of ACC leads to an aminyl radical cation, which undergoes rapid ring opening. This is followed by a second oxidation and fragmentation to yield ethylene, cyanide, and carbon dioxide.[3][12]

Ascorbate plays a dual role in the reaction. It is required for the rapid formation of the Fe(IV)=O species under catalytic turnover and also serves to reduce the Fe(III) state back to the catalytically active Fe(II) state at the end of the cycle.[7][11]

Bicarbonate (or CO₂) acts as an activator.[1][2] In the absence of CO₂, the binding of ACC alone can lead to a five-coordinate site that can react with O₂ in an uncoupled manner, leading to enzyme inactivation.[9][10] CO₂ stabilizes the six-coordinate ACCO/Fe(II)/ACC complex, preventing this premature and unproductive reaction.[9][10] It has also been proposed that bicarbonate may play a role in a proton transfer step during dioxygen activation.[3]

Quantitative Insights: Kinetic Parameters

The enzymatic activity of ACC oxidase has been characterized through steady-state kinetics. The following tables summarize key kinetic parameters for various substrates and cofactors.

Substrate/Cofactor	Plant Source	K _m	k _{cat}	Reference
ACC	Avocado	62 μ M	-	[13]
ACC	Malus domestica	Varies with mutation	-	[4]
ACC	Stylosanthes humilis	156 μ M (in vitro)	-	[14]
ACC	Stylosanthes humilis	230 μ M (in vivo)	-	[14]
Ascorbic Acid	Avocado	2.1 mM	-	[13]
O ₂	Avocado	4 μ M	-	[13]
Fe(II)	Avocado	40 nM (K _d)	-	[13]

Table 1: Michaelis-Menten constants (K_m) and dissociation constants (K_d) for ACC oxidase substrates and cofactors.

Condition	k _{cat} (min ⁻¹)	K _m (ACC) (μ M)	K _m (Asc) (mM)	K _m (O ₂) (μ M)	Reference
H ₂ O	36.7 \pm 1.1	92 \pm 10	5.5 \pm 0.7	67 \pm 6	[11]
D ₂ O	16.0 \pm 0.5	40 \pm 4	2.4 \pm 0.3	13.4 \pm 1.3	[11]

Table 2: Kinetic parameters for ACC oxidase in H₂O and D₂O, indicating a solvent isotope effect.[11]

Experimental Protocols

The elucidation of the ACC oxidase mechanism has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

ACC Oxidase Activity Assay

This assay measures the production of ethylene from ACC, the primary substrate of ACC oxidase.

Protocol:

- **Reaction Mixture Preparation:** Prepare a reaction buffer containing 50 mM MOPS (pH 7.2), 10% glycerol, 3 mM L-ascorbate, 20 mM NaHCO_3 , 1 mM dithiothreitol (DTT), and 20 μM ferrous sulfate.[4][5]
- **Enzyme and Substrate Addition:** In sealed 5-mL vials, combine the reaction buffer with 1 mM ACC. The reaction is initiated by the addition of purified ACC oxidase enzyme (e.g., 18-36 μg of purified His-tagged fusion protein or a crude plant extract).[4][5]
- **Incubation:** Incubate the vials at a controlled temperature (e.g., 20°C or 30°C) with shaking (e.g., 60 strokes per minute) for a defined period (e.g., 20-60 minutes).[4][5][15]
- **Ethylene Measurement:** After incubation, take a 1 mL headspace gas sample from the sealed vial using a gas-tight syringe.
- **Gas Chromatography Analysis:** Inject the gas sample into a gas chromatograph (GC) equipped with a suitable column (e.g., alumina) and a flame ionization detector (FID) to quantify the amount of ethylene produced.[16]
- **Data Analysis:** Calculate the rate of ethylene production, typically expressed as nL of ethylene per milligram of protein per hour.

Spectroscopic Analysis of the Iron Center

Spectroscopic techniques such as Near-Infrared (NIR) Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) have been instrumental in probing the coordination environment of the Fe(II) active site.

Protocol:

- **Sample Preparation:** Prepare samples of purified ACC oxidase in a suitable buffer. For different experimental conditions, add substrates (ACC) and cofactors (ascorbate, CO_2) to the enzyme solution.

- Spectroscopic Measurements:
 - NIR CD/MCD: Record the NIR CD and MCD spectra of the resting enzyme and in the presence of various combinations of substrates and cofactors.[9][10] These techniques provide information on the coordination number and geometry of the Fe(II) center.
- Data Interpretation: Analyze the changes in the spectra upon the addition of ligands to deduce the coordination changes in the iron center during the initial steps of the catalytic cycle. For example, a shift from a six-coordinate to a five-coordinate state can be observed. [9][10]

Kinetic Isotope Effect (KIE) Studies

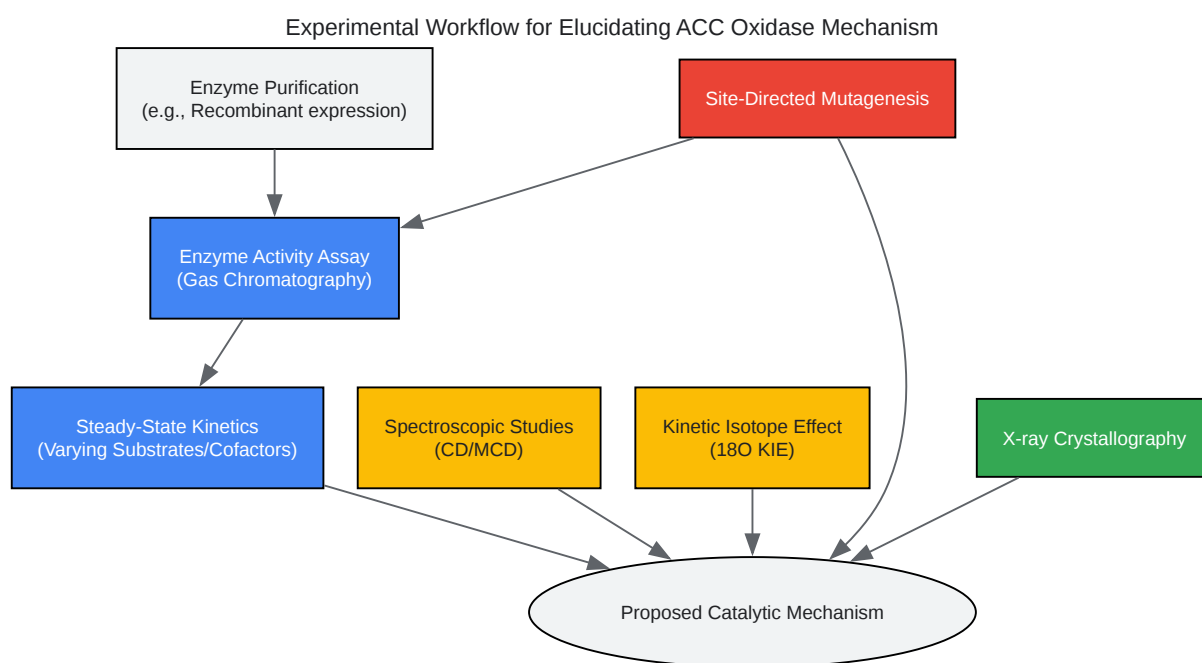
Competitive oxygen KIE studies are used to investigate the nature of the oxygen-activating intermediate.

Protocol:

- Reaction Setup: Perform the ACC oxidase assay in the presence of a known ratio of $^{16}\text{O}_2$ and $^{18}\text{O}_2$.
- Reaction Conditions: Carry out the reactions in a buffer such as 100 mM MOPS (pH 7.2) with 20 mM NaHCO_3 , 100 mM NaCl, and varying concentrations of sodium ascorbate and ACC. [7]
- Initiation: Initiate the enzymatic reaction with a pre-incubated mixture of ACC oxidase and $\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2$. [7]
- Analysis of Isotope Ratios: Analyze the isotopic composition of the remaining O_2 at different time points of the reaction using mass spectrometry.
- KIE Calculation: The ^{18}O KIE is calculated from the change in the isotopic ratio of the reactant O_2 over the course of the reaction. A large ^{18}O KIE value is indicative of a rate-determining step involving the cleavage of the O-O bond, supporting the formation of an $\text{Fe}(\text{IV})=\text{O}$ species. [11]

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of experiments used to investigate the ACC oxidase mechanism.



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Caption: Workflow illustrating the key experimental approaches to study the ACC oxidase mechanism.

Conclusion

The conversion of ACC to ethylene by ACC oxidase is a finely tuned enzymatic process that is critical for plant life. The mechanism involves a non-heme iron center, the essential cofactors ascorbate and bicarbonate, and the formation of a high-valent iron-oxo intermediate. A detailed understanding of this mechanism, supported by kinetic, spectroscopic, and structural data, provides a solid foundation for the rational design of inhibitors or modulators of ethylene biosynthesis, with significant implications for agriculture and beyond. Further research,

including trapping and characterization of reaction intermediates, will continue to refine our understanding of this remarkable enzyme.

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